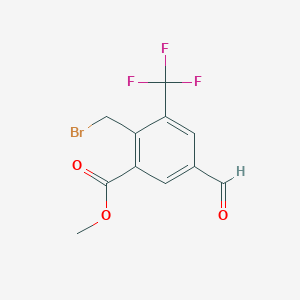
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a bromomethyl group, a formyl group, and a trifluoromethyl group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as methyl 2-methyl-5-formyl-3-(trifluoromethyl)benzoate. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Methyl 2-(carboxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
科学的研究の応用
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
作用機序
The mechanism of action of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The formyl group can participate in redox reactions, altering the compound’s oxidation state and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in biological systems .
類似化合物との比較
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the formyl and trifluoromethyl groups.
Methyl 2-bromo-3-(trifluoromethyl)benzoate: Similar but lacks the formyl group.
Methyl 4-(bromomethyl)benzoate: Similar but with different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the bromomethyl, formyl, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNEDFCVXEAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














